6-Bromo-3-chloro-5-methyl-1H-indazole

Cross-Coupling Synthetic Methodology Medicinal Chemistry

This 6-bromo-3-chloro-5-methyl-1H-indazole features orthogonally reactive Br and Cl sites enabling sequential cross-coupling for complex kinase inhibitor libraries. The 5-methyl group provides a hydrophobic anchor for ATP-binding pockets. ISO 17034-certified batches available for ICH Q2(R1)-compliant analytical method validation. Substitute with simpler indazoles risks SAR disruption and synthetic yield loss. Secure your research advantage—request pricing today.

Molecular Formula C8H6BrClN2
Molecular Weight 245.5 g/mol
CAS No. 1000342-45-9
Cat. No. B1292608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-chloro-5-methyl-1H-indazole
CAS1000342-45-9
Molecular FormulaC8H6BrClN2
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(NN=C2C=C1Br)Cl
InChIInChI=1S/C8H6BrClN2/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H,11,12)
InChIKeyYFXNUHWTLICLGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-chloro-5-methyl-1H-indazole (CAS: 1000342-45-9): Baseline Profile for Research Procurement


6-Bromo-3-chloro-5-methyl-1H-indazole is a heterocyclic organic compound belonging to the indazole family, characterized by a fused benzene-pyrazole ring system with bromine, chlorine, and methyl substituents at the 6-, 3-, and 5-positions, respectively [1]. Indazoles are recognized as privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including kinase inhibition and receptor antagonism, making them valuable building blocks for drug discovery programs in oncology and immunology .

Why 6-Bromo-3-chloro-5-methyl-1H-indazole Cannot Be Interchanged with Unsubstituted or Monosubstituted Indazoles in R&D Workflows


The substitution pattern on the indazole core is a critical determinant of biological activity and chemical reactivity. Studies on indazole-based kinase inhibitors and receptor antagonists demonstrate that specific halogen and alkyl substitutions at the 3-, 5-, and 6-positions profoundly influence target binding affinity, selectivity, and pharmacokinetic properties [1]. For example, in the bradykinin B1 receptor antagonist series, subtle modifications to the indazole scaffold yielded compounds with low-nanomolar affinity and acceptable P-gp profiles, while unoptimized analogs lacked these attributes [2]. Therefore, substituting 6-bromo-3-chloro-5-methyl-1H-indazole with a simpler indazole derivative (e.g., 5-methyl-1H-indazole or 6-bromo-1H-indazole) risks disrupting key structure-activity relationships (SAR) and compromising synthetic pathway yields in cross-coupling reactions, leading to false negatives or failed lead optimization efforts.

Quantitative Differentiation Evidence for 6-Bromo-3-chloro-5-methyl-1H-indazole vs. Analogs: A Guide for Scientific Selection


Comparative Synthetic Utility: 6-Bromo-3-chloro-5-methyl-1H-indazole vs. 5-Methyl-1H-indazole in Cross-Coupling Reactions

6-Bromo-3-chloro-5-methyl-1H-indazole possesses two distinct halogen substituents (Br at position 6, Cl at position 3) that serve as orthogonal handles for sequential cross-coupling reactions, a feature absent in simpler indazoles like 5-methyl-1H-indazole. A study on metal-free regioselective halogenation demonstrated that poly-halogenated indazoles enable highly selective synthesis of mono- and poly-halogenated products, with reported yields ranging from moderate to excellent [1]. This dual-halogen pattern is expected to provide enhanced synthetic versatility for complex molecule construction compared to mono-halogenated or non-halogenated analogs.

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Structural Distinction from TRPV1 Antagonist Scaffold: 6-Bromo-3-chloro-5-methyl-1H-indazole vs. 6-Bromo-3-chloro-1H-indazole

6-Bromo-3-chloro-1H-indazole (CAS: 885271-78-3) is a known TRPV1 receptor antagonist with demonstrated analgesic properties in animal models, showing potent antiallodynic effects in mice with chronic constriction injury and inhibition of inflammatory mediators such as PGE2, IL6, and TNFα . The target compound, 6-bromo-3-chloro-5-methyl-1H-indazole, differs by the presence of a methyl group at the 5-position. SAR studies on indazole kinase inhibitors indicate that substituents at the 5-position are critical for modulating target binding and selectivity [1]. This structural divergence suggests that the target compound is likely to exhibit a distinct pharmacological profile, making it unsuitable as a direct replacement for 6-bromo-3-chloro-1H-indazole in TRPV1-targeted assays.

TRPV1 Antagonist Pain Pharmacophore

Role as an Analytical Reference Standard: Certified Purity and ISO 17034 Compliance vs. Research-Grade Material

6-Bromo-3-chloro-5-methyl-1H-indazole is available as a certified reference standard produced under ISO 17034 accreditation, with a certified purity of >97% [1]. In contrast, many research-grade supplies of this compound or its analogs (e.g., 6-bromo-5-methyl-1H-indazole) are offered at lower or unspecified purity levels without certified traceability. ISO 17034 certification ensures the metrological traceability of the assigned property values, which is critical for regulatory compliance in pharmaceutical quality control and method validation [1].

Analytical Chemistry Quality Control Reference Standard

Recommended Application Scenarios for 6-Bromo-3-chloro-5-methyl-1H-indazole in Research and Industrial Workflows


Sequential Cross-Coupling in Medicinal Chemistry for Kinase Inhibitor Synthesis

Utilize the orthogonally reactive bromine and chlorine atoms of 6-bromo-3-chloro-5-methyl-1H-indazole to construct complex kinase inhibitor candidates through sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. The 5-methyl group provides a hydrophobic anchor that may enhance binding to kinase ATP pockets, as inferred from SAR studies on 5-substituted indazoles [1]. This approach is particularly valuable for generating focused libraries of ATP-competitive inhibitors targeting kinases such as TTK, PLK4, and Aurora, where indazole scaffolds have demonstrated anticancer activity [2].

Analytical Method Development and Pharmaceutical Quality Control

Employ ISO 17034-certified 6-bromo-3-chloro-5-methyl-1H-indazole as a reference standard for HPLC or LC-MS method validation, impurity profiling, and system suitability testing. The certified purity (>97%) and documented metrological traceability ensure compliance with ICH Q2(R1) guidelines for analytical procedures [3]. This is essential for pharmaceutical development laboratories seeking to characterize related substances in drug substances or to quantify trace impurities in active pharmaceutical ingredients (APIs) containing indazole moieties.

Structure-Activity Relationship (SAR) Studies in Glucocorticoid Receptor Agonist Programs

Incorporate 6-bromo-3-chloro-5-methyl-1H-indazole as a key intermediate in the synthesis of 5-functionalized indazole derivatives for glucocorticoid receptor (GR) agonist SAR exploration. Published SAR studies demonstrate that 5-substituted indazoles achieve nanomolar affinity for GR and exhibit selectivity for the preferred transrepression mechanism, with in vivo efficacy observed in mouse LPS-induced TNFα models [4]. The target compound's 5-methyl group and halogen handles provide a versatile starting point for introducing diverse 5-position modifications and subsequent cross-coupling to optimize GR binding and functional selectivity.

Investigating Indazole-Derived Bradykinin B1 Receptor Antagonists

Use 6-bromo-3-chloro-5-methyl-1H-indazole as a scaffold for the synthesis of novel bradykinin B1 receptor antagonists. Research indicates that indazole derivatives can achieve low-nanomolar affinity for the human B1 receptor and possess acceptable P-gp and pharmacokinetic properties [5]. The dual halogenation and 5-methyl substitution of this compound allow for systematic exploration of the SAR around the indazole core, enabling the optimization of potency, selectivity, and drug-like properties for potential pain and inflammation therapies.

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